1,3-Benzodioxole-2-acetic acid, 2-methyl-
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Description
Synthesis Analysis
The synthesis of 1,3-benzodioxole derivatives, including 1,3-Benzodioxole-2-acetic acid, 2-methyl-, has been explored through various methods. For instance, 1,3-Benzodioxole can be synthesized from catechol by cyclization with dichloromethane, a process optimized to achieve considerable yields. This method underscores the foundational approach to creating 1,3-Benzodioxole derivatives, which can be further modified to introduce the acetic acid and methyl groups at specific positions (Li Yu, 2006); (Yang Zhi-yong, 2011).
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole-2-acetic acid, 2-methyl- has been characterized by various spectroscopic techniques. These include infrared spectrum (IR) and nuclear magnetic resonance (NMR), which help in confirming the presence of the benzodioxole core, acetic acid, and methyl functional groups. Such structural characterization is critical for understanding the compound's reactivity and properties (Sudhir M. Hiremath et al., 2019).
Chemical Reactions and Properties
1,3-Benzodioxole derivatives participate in various chemical reactions, offering insights into their chemical properties. For example, the photocatalytic preparation of 2-substituted 1,3-benzodioxoles demonstrates the reactivity of the benzodioxole ring under specific conditions, leading to bioactive compounds. This highlights the versatile chemical nature and potential utility of 1,3-Benzodioxole-2-acetic acid, 2-methyl- derivatives (Davide Ravelli et al., 2011).
Future Directions
properties
IUPAC Name |
2-(2-methyl-1,3-benzodioxol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(6-9(11)12)13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBSSMZKVMEGDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196169 |
Source
|
Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-2-acetic acid, 2-methyl- | |
CAS RN |
4442-72-2 |
Source
|
Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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